Lipophilicity Modulation: N1-Cyclopropyl Lowers XLogP3-AA by 0.3 Units vs. N1-Isopropyl Analog
The target compound exhibits a computed XLogP3-AA of 0.8, compared with 1.1 for the direct N1-isopropyl analog 3-amino-6-methyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one (CAS 1495594-89-2) [1][2]. This 0.3 log-unit reduction in lipophilicity is attributable to the shorter, stronger C–C bonds and enhanced π-character of the cyclopropyl ring, which polarize the C–H bonds and reduce overall hydrophobicity relative to the isopropyl group [3]. Lower lipophilicity generally correlates with improved aqueous solubility, reduced plasma protein binding, and diminished CYP promiscuity—all favorable attributes in early drug discovery.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 3-Amino-6-methyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one: XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3-AA = -0.3 (27% reduction in computed logP) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18), identical algorithm for both compounds |
Why This Matters
Procurement teams selecting building blocks for lead optimization should prefer the N-cyclopropyl scaffold over the N-isopropyl analog when the target profile demands lower lipophilicity for solubility or pharmacokinetic reasons.
- [1] PubChem. 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one. Compound Summary CID 82466708. https://pubchem.ncbi.nlm.nih.gov/compound/82466708 View Source
- [2] PubChem. 3-Amino-6-methyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one. Compound Summary CID 82466707. https://pubchem.ncbi.nlm.nih.gov/compound/1495594-89-2 View Source
- [3] Talele TT. The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756. https://doi.org/10.1021/acs.jmedchem.6b00472 View Source
